molecular formula C9H13NO2 B3049392 methyl 4-(1H-pyrrol-1-yl)butanoate CAS No. 204767-29-3

methyl 4-(1H-pyrrol-1-yl)butanoate

Cat. No. B3049392
CAS RN: 204767-29-3
M. Wt: 167.2 g/mol
InChI Key: XXCAXYPWMFRHRP-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrrol-1-yl)butanoate, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Natural Product Chemistry :

    • Methyl 4-(1H-pyrrol-1-yl)butanoate is a component of pyrrole alkaloids isolated from various natural sources. Research conducted on the fruits of Lycium chinense Miller, a plant in the Solanaceae family, revealed the presence of related pyrrole alkaloids with potential biological activities (Youn et al., 2013).
  • Electrochromic Materials :

    • This compound has been investigated for its electrochromic properties. A study involving the synthesis of a copolymer based on NPB (a derivative of methyl 4-(1H-pyrrol-1-yl)butanoate) and 3,4-ethylenedioxythiophene found that the copolymer displayed multicolor electrochromism, fast switching time, and significant optical contrast, which are valuable traits for electrochromic devices (Yang et al., 2011).
  • Organic Synthesis and Medicinal Chemistry :

    • In medicinal chemistry, the structural characteristics of methyl 4-(1H-pyrrol-1-yl)butanoate contribute to the synthesis of novel compounds. For example, its inclusion in the synthesis of pyrrolizine derivatives through a reaction with methyl 2-oxo-4-phenylbut-3-enoate and self-cyclization highlights its utility in creating complex organic structures (Unaleroglu et al., 2007).
  • Biofuel Research :

    • Methyl butanoate, a related compound, has been studied in the context of biofuels. Investigations into its pyrolysis and decomposition pathways provide insights into the thermal behavior of potential biofuel components, thereby contributing to the development of sustainable energy sources (Farooq et al., 2012).

properties

IUPAC Name

methyl 4-pyrrol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAXYPWMFRHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460804
Record name methyl 4-(1H-pyrrol-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1H-pyrrol-1-yl)butanoate

CAS RN

204767-29-3
Record name methyl 4-(1H-pyrrol-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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